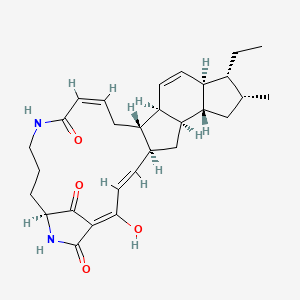

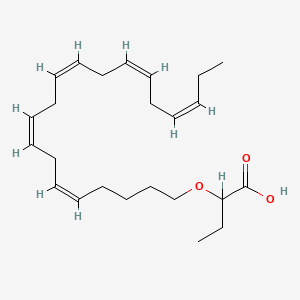

![molecular formula C38H44O8 B608132 (E)-4-[(1S,2S,8R,17S,19R)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid CAS No. 149655-52-7](/img/structure/B608132.png)

(E)-4-[(1S,2S,8R,17S,19R)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid

Overview

Description

Isogambogic acid is a natural antitumor agent which is active against KB and drug-resistant KB-V1 cell lines.

Scientific Research Applications

Stereochemistry Studies In a study on the stereochemistry of the Reformatsky Reaction, methyl Z- and E-4-bromo-3-methylbut-2-enoate were used with β-cyclocitral, showing an E to Z inversion during the reaction. This research contributes to the understanding of stereochemistry in organic synthesis (R. Gedye, P. C. Arora, & A. Khalil, 1975).

Identification of Anti-isohumulones A study on anti-isohumulones, which are derivatives of humulone, involved their isolation and identification from an isomerisation reaction mixture. This research enhances understanding of the stereochemical aspects of these compounds (L. D. Taeye, D. Keukeleire, & M. Verzele, 1979).

Synthesis Research Research on stereospecific synthesis of (±)-abscisic acid involved separation of (E)- and (Z)-3-methylpent-2-enedioic acids. Such studies are important for understanding the synthesis processes of complex organic molecules (J. Cornforth, J. Hawes, & R. Mallaby, 1992).

Stereochemistry of Derivatives Investigations into the stereochemistry of some 3-substituted 2-methylbut-2-enoic acid derivatives provided insights into their NMR spectra. These studies contribute to the broader field of chemical analysis and structural determination (R. Brettle, P. Hydes, D. Seddon, J. Sutton, & R. Tooth, 1973).

Chemical Synthesis and Analysis Research on the synthesis of benzoic acid derivatives, acetophenones, and anti-inflammatory constituents from Melicope semecarpifolia highlighted the isolation of new compounds. Such research expands our understanding of natural product chemistry (Jih-Jung Chen, Jui-Ying Cho, T. Hwang, & I. Chen, 2008).

Mechanism of Action

Target of Action

Gambogic acid, a naturally occurring xanthone-based compound, is known to interact with several cellular targets. It has been found to bind to the transferrin receptor 1 (TfR1) and rapidly induce cell apoptosis . It also inhibits osteoclastogenesis by inhibiting CXCR4 signaling pathways .

Mode of Action

The interaction of gambogic acid with its targets leads to a variety of changes within the cell. When gambogic acid binds to TfR1, it induces rapid cell apoptosis without competing with the transferrin (Tf) binding site . This interaction triggers a cascade of intracellular events that ultimately lead to cell death. In addition, the inhibition of the CXCR4 signaling pathway prevents the formation of osteoclasts, cells that are responsible for bone resorption .

Biochemical Pathways

Gambogic acid affects several biochemical pathways. It has been shown to upregulate pro-apoptotic genes (Bax, p53, DIO-1, SRC-3) and downregulate apoptosis inhibitory genes (Bcl-2, NF-κB, surviving, TfR), leading to cell cycle arrest, telomerase inhibition, downregulation of the AKT signal pathway, and the inhibition of AKT phosphorylation . These changes disrupt the normal functioning of the cell and lead to cell death.

Pharmacokinetics

The clinical translation of gambogic acid has been hampered, partly due to its water insolubility, low bioavailability, poor pharmacokinetics, rapid plasma clearance, early degradation in blood circulation, and detrimental vascular irritation . Recent studies have demonstrated the ability of nanoparticles to overcome these challenges, improving the bioavailability and pharmacokinetics of gambogic acid .

Result of Action

The result of gambogic acid’s action is the induction of cell death, particularly in cancer cells. It exerts significant antiproliferative effects on different types of cancer, including pancreatic, breast, lung, liver, gastric, and bone cancers . It achieves this through various mechanisms, such as inducing programmed cell death, halting angiogenesis, impeding inflammatory mediators, and initiating autophagic pathways .

Action Environment

The action of gambogic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and stability of the compound. Additionally, the presence of other molecules in the environment, such as proteins or lipids, can influence the compound’s ability to reach its target. The use of nanoparticles has been shown to improve the delivery of gambogic acid to cancer cells, overcoming some of the challenges associated with its clinical use .

Biochemical Analysis

Biochemical Properties

GA has been found to interact with various enzymes, proteins, and other biomolecules. It has been reported to suppress the pentose phosphate pathway (PPP) by covalently inhibiting the 6-phosphogluconate dehydrogenase (6PGD) protein .

Cellular Effects

GA has demonstrated inhibitory effects on the growth of various cancer cell types, such as breast cancer, pancreatic cancer, prostate cancer, lung cancer, and osteosarcoma . It exerts its effects by inducing apoptosis, autophagy, and cell cycle arrest, as well as inhibiting invasion, metastasis, and angiogenesis .

Molecular Mechanism

GA’s mechanism of action is multifaceted. It has been found to induce apoptosis and autophagy by directly targeting mitochondria . It also suppresses the PPP by covalently inhibiting the 6PGD protein .

Temporal Effects in Laboratory Settings

GA has been observed to exert a dose-dependent and statistically significant antiproliferative effect on SNU-16 cells derived from gastric signet ring cell carcinoma . The cytotoxic effect of GA was evaluated in these cells by treating them with different concentrations of the compound, and the IC50 value of GA in SNU-16 cells was found to be 655.1 nM for 24 hours .

Dosage Effects in Animal Models

In animal models, GA has shown significant potential as an anti-cancer agent. The results indicated that GA significantly inhibited tumor growth in a dosage-dependent manner .

Metabolic Pathways

GA has been found to suppress the PPP by covalently inhibiting the 6PGD protein . This indicates that GA is involved in the PPP metabolic pathway.

Transport and Distribution

GA has a limited tissue distribution, with the highest concentrations being found in the liver . GA reached its maximal concentration in all tissues at 5 min post-dose .

Subcellular Localization

GA has been found to directly target mitochondria to induce the intrinsic pathway of apoptosis . This indicates that the subcellular localization of GA is primarily in the mitochondria.

properties

IUPAC Name |

(E)-4-[(1S,2S,8R,17S,19R)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H44O8/c1-20(2)10-9-15-36(8)16-14-24-29(39)28-30(40)26-18-23-19-27-35(6,7)46-37(33(23)41,17-13-22(5)34(42)43)38(26,27)45-32(28)25(31(24)44-36)12-11-21(3)4/h10-11,13-14,16,18,23,27,39H,9,12,15,17,19H2,1-8H3,(H,42,43)/b22-13+/t23-,27+,36-,37+,38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZHEQNLKAOMCA-GXSDCXQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@]1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)O[C@@]45[C@H]6C[C@@H](C=C4C3=O)C(=O)[C@@]5(OC6(C)C)C/C=C(\C)/C(=O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H44O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

628.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2752-65-0 | |

| Record name | Gambogic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

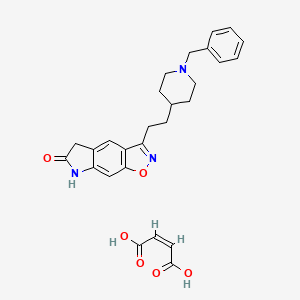

![1-[2-[bis(2-methylpropyl)amino]-5-[2-(2H-tetrazol-5-yl)phenyl]phenyl]-3-(4-methylphenyl)urea](/img/structure/B608059.png)

![N2-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine](/img/structure/B608067.png)